Tenofovir disoproxil Tenofovir disoproxil Tenofovir disoproxil is an organic phosphonate that is the disoproxil ester of tenofovir. A prodrug for tenofovir, an HIV-1 reverse transcriptase inhibitor, tenofovir disoproxil is used as the fumaric acid salt in combination therapy for the treatment of HIV infection. It has a role as a prodrug, a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is functionally related to a tenofovir (anhydrous).
Tenofovir DF (brand name: Viread) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 2 years of age and older who weigh at least 22 lb (10 kg). Tenofovir DF is always used in combination with other HIV medicines.
Tenofovir disoproxil fumarate (a prodrug of tenofovir), marketed by Gilead Sciences under the trade name Viread, belongs to a class of antiretroviral drugs known as nucleotide analogue reverse transcriptase inhibitors (nRTIs). This drug is prescribed in combination with other drugs for the management of HIV infection as well as for Hepatitis B therapy. Tenofovir disoproxil was initially approved in 2001.
Tenofovir Disoproxil Fumarate is a pro-drug, fumaric acid salt form of tenofovir, a nucleoside reverse transcriptase inhibitor analog of adenosine. Tenofovir disoproxil fumarate is prescribed to treat HIV and chronic hepatitis B virus (HBV) in adults.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name: Vulcanchem
CAS No.: 201341-05-1
VCID: VC0003777
InChI: InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1
SMILES: CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Molecular Formula: C19H30N5O10P
Molecular Weight: 519.4 g/mol

Tenofovir disoproxil

CAS No.: 201341-05-1

Cat. No.: VC0003777

Molecular Formula: C19H30N5O10P

Molecular Weight: 519.4 g/mol

* For research use only. Not for human or veterinary use.

Tenofovir disoproxil - 201341-05-1

CAS No. 201341-05-1
Molecular Formula C19H30N5O10P
Molecular Weight 519.4 g/mol
IUPAC Name [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Standard InChI InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1
Standard InChI Key JFVZFKDSXNQEJW-CQSZACIVSA-N
Isomeric SMILES C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Canonical SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Boiling Point 642.7
Colorform White, fine, powder-like crystals
Melting Point 113-115

Pharmacological Properties

Mechanism of Action

Tenofovir disoproxil's antiviral activity requires sequential metabolic activation:

Tenofovir disoproxilEsterasesTenofovirKinasesTenofovir diphosphate\text{Tenofovir disoproxil} \xrightarrow{\text{Esterases}} \text{Tenofovir} \xrightarrow{\text{Kinases}} \text{Tenofovir diphosphate}

The diphosphate form competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, causing chain termination . Against HIV-1, it inhibits reverse transcriptase at half-maximal inhibitory concentration (IC50_{50}) of 0.04–8.5 μM, while HBV polymerase inhibition occurs at 0.12–2.6 μM .

Pharmacokinetics

ParameterValue (Mean ± SD)Source
Oral bioavailability25% (fasted) → 40% (high-fat meal)
Tmax_{max} (tenofovir)1.0 ± 0.4 hr
Plasma half-life17 ± 6 hr
Intracellular half-life>60 hr
Renal clearance32 ± 10% of dose
Protein binding<7.2%

Key observations:

  • Food effects: High-fat meals increase AUC by 40% but light meals show negligible impact, allowing flexible dosing .

  • Tissue distribution: Highest concentrations in kidneys (7.5× plasma), liver (4.2×), and intestinal lymphoid tissue .

  • CNS penetration: Limited CSF-to-plasma ratio (0.05–0.15) due to anionic charge at physiological pH .

Clinical Applications

Treatment-Naïve Patients

In the pivotal Study 934 (N=517), tenofovir disoproxil/emtricitabine/efavirenz achieved 84% virologic suppression (HIV RNA <50 copies/mL) at 144 weeks, superior to zidovudine/lamivudine/efavirenz (73%, p=0.002) . CD4+ recovery averaged +312 cells/mm3^3, with stratified efficacy across high (>100,000 copies/mL) and low viral loads .

Switch Studies to TAF

The 96-week randomized trial (N=1,436) demonstrated non-inferior viral suppression when switching from tenofovir disoproxil to TAF (93% vs. 89%, p=0.017), with bone mineral density (BMD) improvements in spine (+1.3% vs. -0.7%) and hip (+0.8% vs. -0.4%) .

Hepatitis B Therapy

In Study 102 (HBeAg-positive, N=266), tenofovir disoproxil achieved superior HBV DNA suppression (<400 copies/mL) vs. adefovir at 48 weeks (76% vs. 13%, p<0.001) . Histologic improvement (Knodell score) occurred in 74% vs. 68% (p=0.02), with HBeAg seroconversion rates of 21% at 5 years .

Pre-Exposure Prophylaxis

The landmark iPrEx trial (N=2,499) showed 44% HIV risk reduction with daily tenofovir disoproxil/emtricitabine (95% CI 15–63%, p=0.005), increasing to 92% with ≥90% adherence . Subsequent DISCOVER trial (N=5,387) demonstrated non-inferiority of TAF-based PrEP but with improved renal safety (eGFR decline -5.5 vs. -10.1 mL/min, p=0.041) .

SystemIncidence (TDF vs. TAF)Notes
Renal dysfunction8.2% vs. 3.1%**p<0.001
Osteoporosis (hip)-2.39% vs. -0.62% BMD**p<0.001
Gastrointestinal12% vs. 9%NS
Hypophosphatemia4.8% vs. 1.2%**p=0.03

Renal mechanisms: Proximal tubular toxicity arises from mitochondrial DNA depletion via inhibition of human DNA polymerase γ (IC50_{50} = 0.7 μM) . Urinary β2_2-microglobulin increases 2.1-fold with tenofovir disoproxil vs. 1.3-fold with TAF (p=0.008) .

Special Populations

  • Pediatrics: Approved for ≥2 years (≥10 kg), with 48-week data showing 82% HBV DNA suppression in adolescents (N=89), but 6.7% experienced >4% spine BMD loss .

  • Pregnancy: No teratogenicity in rats (10× human exposure), but placental transfer occurs (cord blood/maternal ratio 0.6) .

Resistance and Drug Interactions

Resistance Mutations

HIV-1 resistance pathways involve:

  • K65R: Reduces tenofovir susceptibility 3–5 fold

  • M184V/I: Partially restores sensitivity to tenofovir when combined with K65R
    HBV resistance (>8 years data): No signature mutations identified, with 0% genotypic resistance in compliant patients .

Clinically Significant Interactions

Concomitant DrugEffect on TenofovirManagement
Didanosine↑ddI AUC 60%Contraindicated
Atazanavir (boosted)↑Tenofovir AUC 32%Monitor renal function
NSAIDs↑Nephrotoxicity riskAvoid prolonged use

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator